molecular formula C8H8Br2N2 B2743378 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide CAS No. 2490426-52-1

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide

Cat. No.: B2743378
CAS No.: 2490426-52-1
M. Wt: 291.974
InChI Key: POEQASCWYFSNFX-UHFFFAOYSA-N
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Description

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is a chemical compound with the molecular formula C8H7BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

the general approach involves large-scale bromination reactions followed by purification processes to obtain the hydrobromide salt .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,2-a]pyridine scaffold .

Properties

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEQASCWYFSNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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